5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves several steps. One common method includes the use of Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods are chosen based on the desired yield, purity, and reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent . In medicine, it is being explored for its potential use in drug development, particularly for its anti-cancer properties . In industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with multiple targets, making it a potential multi-targeted therapeutic agent .
Comparison with Similar Compounds
Similar compounds to 5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline include other quinazoline derivatives such as quinazolinone and quinazoline-4-one hybrids . These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C24H21N3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-ethyl-6-[(E)-2-phenylethenyl]-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H21N3/c1-2-26-21-14-8-6-12-19(21)24-25-20-13-7-9-15-22(20)27(24)23(26)17-16-18-10-4-3-5-11-18/h3-17,23H,2H2,1H3/b17-16+ |
InChI Key |
MHPOIPJBSNLYKQ-WUKNDPDISA-N |
Isomeric SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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